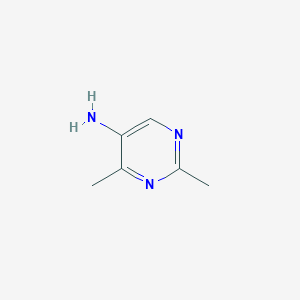

2,4-Dimethylpyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives represent a cornerstone in the field of chemical sciences, largely due to their presence in the fundamental building blocks of life. As a core component of nucleic acids, the pyrimidine structure is integral to the composition of uracil, thymine, and cytosine, which are essential for genetic information storage and transmission in DNA and RNA. ontosight.aigrowingscience.comgsconlinepress.com This biological significance has spurred extensive research into pyrimidine chemistry, revealing a vast landscape of applications beyond genetics.

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold in medicinal chemistry. ontosight.aigrowingscience.com Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. gsconlinepress.comjrasb.comorientjchem.org The ability to modify the pyrimidine core at various positions allows for the fine-tuning of its physicochemical properties and biological interactions, making it a privileged structure in drug discovery. ontosight.aijrasb.com Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and fruitful area of research, with continuous development of novel synthetic methodologies. growingscience.com

Historical Context of 2,4-Dimethylpyrimidin-5-amine Research

The exploration of pyrimidine chemistry dates back to the 19th century, with the initial isolation of alloxan (B1665706) from the oxidation of uric acid in 1818 and the subsequent systematic study of pyrimidines initiated by Pinner in 1884. growingscience.com The Biginelli reaction, discovered in 1891, provided a foundational multicomponent reaction for synthesizing dihydropyrimidinones, which paved the way for the development of a wide range of pyrimidine derivatives.

While the broader history of pyrimidines is well-documented, the specific historical context for this compound is more recent and is primarily linked to its role as a synthetic intermediate. Its unique structure, featuring a pyrimidine core with methyl groups at positions 2 and 4 and an amine group at position 5, makes it a valuable building block in organic synthesis. cymitquimica.comguidechem.com The synthesis of this compound and its derivatives often involves cyclization or condensation reactions. ontosight.ai

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound is largely driven by its utility as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A significant area of interest is its use in the development of orexin (B13118510) receptor antagonists. acs.orgresearchgate.net These antagonists are being investigated for their potential in treating sleep disorders like insomnia. acs.orgalzforum.org

The compound and its derivatives are also being explored for a range of other potential biological activities, leveraging the known pharmacological properties of the pyrimidine scaffold. ontosight.aiontosight.ai Research is ongoing to synthesize and evaluate new derivatives for their potential as anticancer, antimicrobial, and antiviral agents. jrasb.comorientjchem.orgontosight.ai The development of efficient and sustainable synthetic methods, including microwave-assisted synthesis, is also a key trend in the field to improve yields and reduce reaction times. researchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound and its derivatives extends beyond traditional organic and medicinal chemistry, demonstrating significant interdisciplinary relevance.

Pharmacology and Drug Discovery: The primary interdisciplinary application lies in the development of new therapeutic agents. Its role as a precursor to orexin receptor antagonists highlights its importance in neuroscience and the treatment of sleep disorders. acs.orgresearchgate.netalzforum.org

Materials Science: The unique electronic and structural properties of pyrimidine derivatives make them candidates for applications in materials science, although specific research on this compound in this area is less prominent.

Agrochemicals: Pyrimidine derivatives have found use as herbicides and other agricultural chemicals. orientjchem.orgasianpubs.org While direct applications of this compound in this sector are not extensively documented, its role as a synthetic building block suggests potential in the development of new agrochemicals. guidechem.com

Biochemistry: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them valuable tools for studying biological systems and enzymatic pathways. growingscience.comasianpubs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35733-53-0 | sigmaaldrich.comachemblock.comambeed.com |

| Molecular Formula | C6H9N3 | achemblock.comambeed.com |

| Molecular Weight | 123.16 g/mol | sigmaaldrich.comachemblock.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 98% | sigmaaldrich.comachemblock.com |

| InChI Key | TULVCIOMQCBNRL-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Table 2: Related Research Compounds

| Compound Name | Application/Significance |

| Lemborexant (E2006) | Orexin receptor antagonist for the treatment of insomnia. acs.orgresearchgate.netalzforum.org |

| (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide | A potent and efficacious oral orexin receptor antagonist. acs.org |

| 2,4-Dimethylpyrimidin-5-ol | An intermediate in the synthesis of Lemborexant. google.com |

| (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride | A related pyrimidine derivative. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(7)3-8-5(2)9-4/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULVCIOMQCBNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553779 | |

| Record name | 2,4-Dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35733-53-0 | |

| Record name | 2,4-Dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-5-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Dimethylpyrimidin 5 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to the 2,4-Dimethylpyrimidine (B81748) Core

The formation of the central 2,4-dimethylpyrimidine ring system is the foundational step in synthesizing the target compound and its analogs. These methods typically involve the construction of the six-membered ring from acyclic precursors.

Condensation Reactions in Pyrimidine (B1678525) Annulation

The most prevalent and classical method for constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment (a synthon). researchgate.net For the synthesis of the 2,4-dimethylpyrimidine core, the logical 1,3-dicarbonyl precursor is acetylacetone (B45752) (also known as pentane-2,4-dione).

This C-C-C fragment reacts with various N-C-N synthons, such as amidines, guanidine, or urea, to form the pyrimidine ring. The specific N-C-N reactant determines the substituent at the C-2 position of the resulting pyrimidine. For instance, the reaction of acetylacetone with acetamidine (B91507) hydrochloride in the presence of a base like sodium ethoxide yields 2,4,6-trimethylpyrimidine. To obtain a 2,4-dimethylpyrimidine core (unsubstituted at C-6), a different starting material would be needed, but the principle of using acetylacetone to provide the methyl groups at C-4 and C-6 (which becomes C-4 and C-2 after ring formation depending on the fragments) is a cornerstone of pyrimidine chemistry. A common synthesis for a related analog, 2-amino-4,6-dimethylpyrimidine (B23340), involves the direct condensation of acetylacetone with guanidine. researchgate.net

Table 1: Pyrimidine Core Synthesis via Condensation

| 1,3-Dicarbonyl Compound | N-C-N Synthon | Resulting Pyrimidine Core (Illustrative) |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |

| Acetylacetone | Thiourea | 4,6-Dimethylpyrimidine-2-thiol researchgate.net |

| Acetylacetone | Urea | 4,6-Dimethylpyrimidin-2-ol |

| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine |

Cyclization Reactions for Formation of the Pyrimidine Ring System

Beyond simple condensations, a variety of other cyclization strategies have been developed. Multi-component reactions, such as the Biginelli reaction, provide a powerful method for assembling substituted pyrimidine derivatives in a single step, although they typically yield dihydropyrimidines that may require subsequent oxidation.

More contemporary methods utilize transition-metal catalysis to achieve cyclization. For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines or guanidines have emerged as a potent tool for constructing pyrimidine rings. cardiff.ac.uk These modern approaches often offer milder reaction conditions and broader substrate scope compared to classical methods.

Targeted Synthesis of 2,4-Dimethylpyrimidin-5-amine

The direct synthesis of this compound can be approached in two primary ways: by functionalizing a pre-formed 2,4-dimethylpyrimidine ring or by constructing the ring from precursors that already contain the necessary amine functionality or its masked equivalent.

Amination Strategies at the C-5 Position of Dimethylpyrimidines

The pyrimidine ring is electron-deficient, which generally makes it resistant to electrophilic substitution. However, the C-5 position is the least electron-deficient and is the most favorable site for such reactions. A common and effective strategy for introducing an amino group at this position is through a nitration-reduction sequence. nih.gov

This two-step process involves:

Nitration: The 2,4-dimethylpyrimidine starting material is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) at the C-5 position, yielding 2,4-dimethyl-5-nitropyrimidine. The synthesis of related 5-nitropyrimidines from precursors like diethyl malonate followed by cyclization and functionalization is a well-documented strategy. google.com

Reduction: The resulting 5-nitro derivative is then subjected to reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst), or metal-acid combinations like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. nih.gov This step converts the nitro group into the desired primary amine (-NH₂), affording the final product, this compound.

Table 2: Amination via Nitration-Reduction Sequence

| Step | Reaction | Reagents (Examples) | Intermediate/Product |

| 1 | Electrophilic Nitration | Fuming HNO₃ / H₂SO₄ | 2,4-Dimethyl-5-nitropyrimidine |

| 2 | Reduction of Nitro Group | SnCl₂·2H₂O / EtOH nih.gov | This compound |

Precursor-Based Synthesis of this compound

An alternative to post-cyclization functionalization is to build the pyrimidine ring from precursors where the C-5 amine (or a precursor group) is already incorporated into one of the acyclic fragments. This approach offers the advantage of avoiding potentially harsh nitration conditions and can provide better regiochemical control.

One conceptual strategy involves the condensation of a three-carbon unit bearing a nitrogenous group at the central carbon with an amidine. For example, a derivative of 2-aminomalondialdehyde or 2-aminocyanoacetaldehyde could be condensed with acetamidine. A related synthesis for the analogous 4,6-dimethylpyrimidin-5-ol (B1590129) involves reacting 3-chloro-2,4-pentadione with formamide, followed by treatment with ammonia, demonstrating the feasibility of building the C5-substituted ring system from appropriately functionalized precursors. nih.gov

Role of this compound as a Versatile Synthetic Precursor

The primary amino group at the C-5 position of this compound is a key functional handle that allows the molecule to serve as a versatile precursor for the synthesis of more complex heterocyclic systems and other derivatives. The nucleophilicity of this amino group is central to its reactivity.

Key transformations include:

N-Acylation: The 5-amino group can readily react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide variety of substituents or to protect the amino group. tandfonline.comacs.org

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto the amino nitrogen. researchgate.netnih.gov This allows for the synthesis of secondary or tertiary amines, which can be crucial for modulating the pharmacological properties of a molecule.

Fused Heterocycle Synthesis: this compound is an ideal precursor for the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines. nih.gov These structures are of significant interest in medicinal chemistry. The synthesis is typically achieved by reacting the 5-aminopyrimidine (B1217817) with a 1,3-dielectrophilic compound. For example, condensation with diethyl malonate or other malonic acid derivatives can lead to the formation of a new six-membered ring fused to the pyrimidine core. nih.gov Similarly, reaction with α,β-unsaturated carbonyl compounds can also be employed to construct the fused pyridine (B92270) ring.

Table 3: Synthetic Utility of this compound

| Reaction Type | Reagent Class (Example) | Product Class |

| N-Acylation | Acetyl Chloride | N-(2,4-dimethylpyrimidin-5-yl)acetamide |

| N-Alkylation | Methyl Iodide | N-methyl-2,4-dimethylpyrimidin-5-amine |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-2,4-dimethylpyrimidin-5-amine |

| Pyrido[2,3-d]pyrimidine formation | Diethyl Malonate | 2,4-Dimethylpyrido[2,3-d]pyrimidine-5,7-dione |

Intermediate in Advanced Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of selective kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine scaffold, present in this compound, is a common feature in many kinase inhibitors.

Researchers have utilized this compound in the structure-based design of highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. cardiff.ac.uk CDK9 is a transcriptional kinase that plays a significant role in cancer cell proliferation. By modifying the this compound core, scientists have synthesized a series of 2,4,5-trisubstituted pyrimidine compounds. cardiff.ac.uk Structure-activity relationship (SAR) studies on these derivatives revealed that specific substitutions on the pyrimidine ring are critical for achieving both high potency and selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk For instance, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for CDK9 selectivity. cardiff.ac.uk This strategic use of this compound as a starting block allows for the systematic exploration of chemical space to develop potent and selective anti-cancer agents.

Building Block for Complex Organic Molecules

The chemical reactivity and structural features of this compound make it a valuable building block for the construction of more complex organic molecules and heteroaromatic systems. Its pyrimidine core and amine functional group provide multiple reaction sites for elaboration. alfa-chemistry.comuni.lu It is employed in the synthesis of various substituted pyrimidines and fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net

The synthesis of hydroxypyrimidine complexes with palladium, for example, utilizes pyrimidine amines as ligands, showcasing their role in organometallic chemistry. Furthermore, the amine group can be readily transformed, allowing for the introduction of diverse functionalities. This versatility enables chemists to construct large libraries of compounds for screening in drug discovery and other applications. researchgate.net The compound's utility is demonstrated in the preparation of polysubstituted pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are classes of compounds investigated for various biological activities. nih.govresearchgate.net

Precursor in Agrochemical and Dye Production

While the primary documented applications of this compound are in pharmaceutical and organic synthesis, its structural motifs are relevant to other chemical industries. The pyrimidine ring is a core component in some classes of agrochemicals. Although direct synthesis of commercial pesticides or herbicides from this compound is not extensively detailed in readily available literature, its nature as a functionalized N-heterocycle makes it a plausible precursor. Many modern agrochemicals are complex heterocyclic compounds designed to interact with specific biological targets in pests or plants.

Similarly, in the dye industry, nitrogen-containing heterocyclic compounds are often used as chromophores. The amine group on the pyrimidine ring can act as an auxochrome, a group that modifies the color and intensity of the dye. By undergoing diazotization and coupling reactions, this compound could potentially be converted into azo dyes. However, specific examples of its use in commercial dye production are not prominently reported.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry employs various techniques to improve reaction efficiency, yield, and environmental footprint. The synthesis of derivatives from this compound benefits significantly from these advanced methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. researchgate.netnih.govnih.gov

The synthesis of pyrimidine derivatives has been shown to be highly amenable to microwave assistance. nih.govsemanticscholar.org For instance, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are often facilitated by microwave irradiation. nih.gov This approach has been used to synthesize tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and other fused pyrimidine systems efficiently. nih.gov The key advantages highlighted in these syntheses include shorter reaction times (minutes instead of hours), higher yields, and easier product purification, aligning with the principles of green chemistry. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Multicomponent synthesis of Thiazolopyrimidines | Several hours | 5-15 minutes | Significant | nih.gov |

| One-pot synthesis of Tetrahydropyrimidines | 8-12 hours | 20-30 minutes | Up to 87% yield | nih.govsemanticscholar.org |

| Synthesis of 1,2,4-Triazolo[1,5-a]pyridines | 12 hours (reflux) | 20 minutes | Often higher yields | mdpi.com |

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. eie.grustc.edu.cn These reactions, pioneered by chemists like Suzuki, Heck, and Negishi, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. ustc.edu.cn

For pyrimidine derivatives, these reactions enable the introduction of a wide variety of substituents onto the heterocyclic core. The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is frequently used. researchgate.netustc.edu.cn For example, a chloro- or bromo-substituted pyrimidine can be reacted with an arylboronic acid to form an aryl-substituted pyrimidine. This strategy is crucial for building the complex structures of kinase inhibitors and other biologically active molecules. cardiff.ac.uk Other important reactions include the Buchwald-Hartwig amination for C-N bond formation and the Negishi coupling, which uses organozinc reagents. ustc.edu.cnnih.gov These methods provide reliable and versatile pathways for elaborating the structure of this compound and its analogs. researchgate.netd-nb.info

Table 2: Examples of Transition Metal-Catalyzed Reactions on Heterocycles

| Reaction Name | Metal Catalyst | Bond Formed | Substrates | Application | Reference |

| Suzuki Coupling | Palladium (Pd) | C(sp²)–C(sp²) | Aryl Halide + Arylboronic Acid | Synthesis of biaryls, kinase inhibitors | researchgate.netustc.edu.cn |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | C(sp²)–C(sp³) | Aryl Halide + Alkylzinc Reagent | Synthesis of alkyl-substituted aromatics | nih.gov |

| Buchwald-Hartwig Amination | Palladium (Pd) | C(sp²)–N | Aryl Halide + Amine | Synthesis of aryl amines | ustc.edu.cn |

| Heck Reaction | Palladium (Pd) | C(sp²)–C(sp²) | Aryl Halide + Alkene | Synthesis of substituted alkenes | ustc.edu.cn |

Derivatization Strategies and Functional Group Transformations

Derivatization is the process of transforming a chemical compound into a derivative to enhance its properties for analysis or to create new functionalities. iu.edu The primary amine group (-NH₂) of this compound is a key site for such transformations.

Common derivatization reactions for primary amines include acylation, where the amine reacts with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide. iu.edu Another strategy is the formation of a Schiff base through reaction with an aldehyde or ketone. nih.gov These transformations are often employed to improve the volatility and thermal stability of the analyte for techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu

For analytical purposes, derivatization can also be used to attach a chromophore or fluorophore to the molecule, enhancing its detectability in high-performance liquid chromatography (HPLC). sigmaaldrich.comresearchgate.net Beyond analysis, these functional group transformations are fundamental in synthesis. The amine can be converted into other functional groups or used as a handle to link the pyrimidine core to other molecular fragments, enabling the construction of the diverse derivatives discussed in the previous sections. sigmaaldrich.commdpi.com

Nucleophilic Substitution Reactions Involving this compound Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of pyrimidine rings, particularly those activated by electron-withdrawing groups and bearing suitable leaving groups. nih.gov While direct substitution on the this compound molecule itself is less common, the synthesis of its analogs heavily relies on SNAr reactions using halogenated pyrimidine precursors.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C2, C4, and C6 positions. youtube.com The presence of halogen atoms at these positions makes them excellent sites for substitution by various nucleophiles. For instance, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with an amine, such as cyclopentylamine, readily affords a monoamino derivative in high yield. nih.gov A subsequent SNAr reaction under more forcing conditions can introduce a second amino group. nih.gov

The regioselectivity of these reactions is a key consideration. In 2,4-dichloropyrimidines, for example, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This selectivity allows for the stepwise introduction of different nucleophiles to create diverse substitution patterns, which is a common strategy for building libraries of pyrimidine-based compounds. researchgate.netacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of Pyrimidine Analogs

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | 4-Chloro-5-methoxy-6-(cyclopentylamino)pyrimidine | nih.gov |

| 4-Chloro-5-methoxy-6-(cyclopentylamino)pyrimidine | 4-Methoxybenzylamine | 4-(Cyclopentylamino)-5-methoxy-6-(4-methoxybenzylamino)pyrimidine | nih.gov |

Formation of Schiff Bases from Aminopyrimidines

The primary amino group at the C5 position of this compound is a versatile handle for derivatization, most notably through the formation of Schiff bases (imines). This classic condensation reaction occurs between a primary amine and a carbonyl compound (an aldehyde or a ketone). ijacskros.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine (–C=N–) linkage. ijacskros.comunsri.ac.id

This methodology has been applied to various aminopyrimidine derivatives to synthesize compounds with a wide range of biological activities. For example, new 5-iminomethylpyrimidine compounds have been synthesized by reacting 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various aromatic amines. nih.gov Similarly, a novel Schiff base with potential antimicrobial properties was prepared by the condensation of sulfisomidine (B1681191) (a sulfonamide containing a dimethylpyrimidine core) and thiophene-2-carboxaldehyde. lboro.ac.uk

The general reaction scheme is as follows:

R¹-NH₂ (Aminopyrimidine) + R²-CHO (Aldehyde) → R¹-N=CH-R² (Schiff Base) + H₂O

The reaction is often catalyzed by a small amount of acid and can be performed in various solvents, such as ethanol (B145695) or tetrahydrofuran. ijacskros.comnih.gov

Table 2: Synthesis of Schiff Bases from Aminopyrimidine Analogs

| Aminopyrimidine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic Amines | In(OTf)₃ / THF | 5-Iminomethyl-6-methyl-2-phenylpyrimidine derivatives | nih.gov |

| Sulfisomidine | Thiophene-2-carboxaldehyde | Not specified | (N-4-(thiophene-2-yl-methyleneamino)-2,6-dimethylpyrimidine-4-yl)benzenesulfonamide | lboro.ac.uk |

| 6-Amino-1-alkyl-5-aminopyrimidine-2,4(1H,3H)-diones | Phenacyl bromide derivatives | Fusion / DMF | 5-((2-Bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | nih.gov |

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

Alkylation and acylation are fundamental transformations for modifying the structure and properties of this compound. These reactions can potentially occur at the exocyclic 5-amino group or the nitrogen atoms within the pyrimidine ring. The specific site of reaction often depends on the reaction conditions and the nature of the substrate.

Alkylation of aminopyrimidines can be complex. For instance, studies on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with amino-substituted alkyl halides revealed that reactions can lead to mixtures of products, including intramolecular cyclizations, rather than simple N- or O-alkylation. nih.gov This highlights the competing reactivity of different nucleophilic centers within the molecule. In other systems, such as pyridin-2-yl cyanamide (B42294), alkylation occurs at the endocyclic nitrogen atom of the pyridine ring, whereas the analogous 4,6-dimethylpyrimidin-2-yl cyanamide is alkylated at the exocyclic nitrogen atom. bu.edu.eg

Acylation of the amino group is generally more straightforward and is a common method to introduce amide functionalities. These reactions typically involve treating the aminopyrimidine with an acylating agent like an acid chloride or anhydride in the presence of a base. While specific examples for this compound are not detailed in the provided search results, this transformation is a standard procedure in organic synthesis for primary amines.

The reactivity of these centers allows for the synthesis of a diverse range of derivatives, although careful control of reaction conditions is often necessary to achieve the desired regioselectivity.

Halogenation Reactions and Subsequent Functionalization

Halogenation of the pyrimidine ring provides a crucial entry point for further synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. The introduction of a halogen atom creates an electrophilic site that can react with a variety of nucleophiles and organometallic reagents.

The direct halogenation of aminopyrimidines has been documented. A patented process describes the halogenation (chlorination or bromination) of 2-aminopyrimidines at the 5-position. google.com The yield of this reaction can be significantly improved by conducting it in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, such as calcium carbonate. google.com For this compound, the C6 position is the most likely site for electrophilic halogenation, as the C5 position is already substituted. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are effective for the C-5 bromination of pyrimidine nucleosides and could potentially be adapted for the C-6 halogenation of the target compound. researchgate.net

Once a halogenated pyrimidine analog is synthesized, the halogen atom can be replaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, 3-iodo-pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrimidines, have been successfully functionalized through Suzuki and Sonogashira cross-coupling reactions to synthesize more complex molecules. nih.gov This two-step strategy—halogenation followed by cross-coupling—is a powerful tool for elaborating the pyrimidine scaffold.

Table 3: Halogenation and Subsequent Functionalization of Pyrimidine-like Scaffolds

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidines | Bromine or Chlorine / CaCO₃ | Electrophilic Halogenation | 2-Amino-5-halogenopyrimidines | google.com |

| Pyrazolo[1,5-a]pyrimidines | NaX (X=I, Br, Cl) / K₂S₂O₈ | Oxidative Halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Iodo-pyrazolo[1,5-a]pyrimidine | Phenylboronic acid / Pd catalyst | Suzuki Coupling | 3-Phenyl-pyrazolo[1,5-a]pyrimidine | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethylpyrimidin 5 Amine

Reactivity of the Amino Functional Group at the C-5 Position

The exocyclic amino group at the C-5 position is a primary site of chemical reactivity, functioning as both a base and a nucleophile.

The basicity of the amino group in 2,4-dimethylpyrimidin-5-amine is a result of competing electronic effects. The pyrimidine (B1678525) ring itself is electron-withdrawing, which tends to decrease the basicity of the exocyclic amine by delocalizing the nitrogen's lone pair of electrons into the aromatic system. wikipedia.org Conversely, the two methyl groups at the C-2 and C-4 positions are electron-donating, which increases the electron density on the ring and partially mitigates the electron-withdrawing effect of the ring nitrogens, thereby increasing the basicity of the amino group.

Protonation can occur at multiple sites: the exocyclic amino group or one of the two ring nitrogen atoms (N-1 or N-3). wikipedia.org The precise site of protonation and the pKa value depend on the specific reaction conditions and solvent. Compared to pyridine (B92270), which has a pKa of 5.30 for its conjugate acid, pyrimidine is significantly less basic with a pKa of 1.23. wikipedia.org The addition of the amino and methyl groups is expected to increase the basicity relative to the unsubstituted pyrimidine core.

| Substituent/Feature | Electronic Effect | Impact on Basicity of C-5 Amine |

|---|---|---|

| Pyrimidine Ring | π-deficient (Electron-withdrawing) | Decreases |

| C-2 Methyl Group | Electron-donating (+I, Hyperconjugation) | Increases |

| C-4 Methyl Group | Electron-donating (+I, Hyperconjugation) | Increases |

The lone pair of electrons on the nitrogen atom of the C-5 amino group makes it a potent nucleophile. This allows this compound to participate in a variety of organic reactions. Although specific documented examples for this exact compound are sparse, its reactivity can be inferred from the general behavior of aromatic amines.

Expected nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-(2,4-dimethylpyrimidin-5-yl)amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, though this can be challenging to control and may lead to mixtures of products. nih.gov

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a pyrimidinediazonium salt. This intermediate is a versatile synthetic handle that can be subsequently displaced by a wide range of nucleophiles.

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which are important intermediates in various synthetic pathways.

Role of Methyl Substituents at C-2 and C-4 on Pyrimidine Ring Reactivity

Methyl groups are well-established electron-donating groups. They exert their influence through two primary mechanisms:

Inductive Effect (+I): The methyl groups, being less electronegative than the sp²-hybridized carbons of the pyrimidine ring, push electron density through the sigma bond framework.

Hyperconjugation: The sigma electrons of the C-H bonds in the methyl groups can overlap with the π-system of the pyrimidine ring, effectively donating electron density.

This increased electron density on the pyrimidine ring has two major consequences. First, it enhances the basicity of the ring nitrogens and the exocyclic C-5 amino group as previously discussed. Second, it activates the electron-deficient pyrimidine ring towards electrophilic attack, a reaction that is otherwise difficult for the parent heterocycle. researchgate.net

Steric hindrance is the effect of the physical bulk of a functional group on the course of a chemical reaction. wikipedia.org In this compound, the methyl groups at C-2 and C-4 can sterically impede the approach of reagents to nearby atoms. wikipedia.orgresearchgate.net

Hindrance at the C-5 Amino Group: The adjacent methyl group at C-4 can partially block the amino group, potentially slowing down reactions with bulky electrophiles.

Hindrance at Ring Nitrogens: The methyl groups at C-2 and C-4 flank the N-1 and N-3 atoms, respectively. This can hinder reactions that target these ring nitrogens, such as N-alkylation or N-oxidation, especially with large reagents.

Hindrance at the C-6 Position: The methyl group at C-4 can also influence the accessibility of the C-6 position, which is a potential site for electrophilic attack.

| Steric Source | Potentially Hindered Site | Type of Reaction Affected |

|---|---|---|

| C-4 Methyl Group | C-5 Amino Group | Nucleophilic attack by the amine (e.g., acylation, alkylation) |

| C-2 Methyl Group | N-1 Ring Nitrogen | Protonation, N-Alkylation, N-Oxidation |

| C-4 Methyl Group | N-3 Ring Nitrogen | Protonation, N-Alkylation, N-Oxidation |

| C-4 Methyl Group | C-6 Position | Electrophilic Aromatic Substitution |

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is classified as a π-deficient heterocycle, making it inherently unreactive towards electrophilic aromatic substitution (EAS). wikipedia.orgresearchgate.net However, the reactivity can be dramatically enhanced by the presence of electron-donating substituents. researchgate.net In the case of this compound, the ring is activated by three such groups: the powerful amino group at C-5 and the two moderately activating methyl groups at C-2 and C-4.

The directing effects of these substituents determine the position of substitution. The amino group is a strong ortho, para-director.

The positions ortho to the C-5 amino group are C-4 and C-6.

The position para to the C-5 amino group is C-2.

Both the C-2 and C-4 positions are already substituted with methyl groups. Therefore, the most probable site for electrophilic attack is the vacant C-6 position. This position is activated by the ortho amino group and is also meta to the deactivating ring nitrogens, making it the most electronically favorable location for EAS reactions such as nitration, halogenation, or sulfonation.

Cycloaddition Reactions and Heterocyclic Ring Annulation

While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the reviewed literature, the reactivity of the broader class of 5-aminopyrimidines provides a strong indication of its potential to participate in such transformations. These reactions are crucial for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One of the primary applications of 5-aminopyrimidines in synthesis is their role as building blocks for the construction of fused ring systems through annulation reactions. These reactions typically involve the condensation of the 5-amino group with a suitable bielectrophilic reagent, leading to the formation of a new heterocyclic ring fused to the pyrimidine core.

A notable example of this is the synthesis of pyrido[3,2-d]pyrimidines. This can be achieved by reacting 5-aminopyrimidines with various reagents such as α,β-unsaturated aldehydes, ethyl ethoxymethylenemalonate, ethyl ethoxymethylenecyanoacetate, malonates, and 1,3-dicarbonyl compounds. The initial reaction typically involves the formation of an enamine intermediate by the reaction of the 5-amino group with one of the electrophilic centers of the reagent. Subsequent intramolecular cyclization and elimination steps lead to the formation of the fused pyridopyrimidine system. The ease of this cyclization is influenced by the nature of the substituents on both the pyrimidine ring and the aliphatic side chain. rsc.org

For instance, the reaction of a generic 5-aminopyrimidine (B1217817) with an α,β-unsaturated aldehyde would likely proceed through a Michael addition of the amino group to the β-carbon of the aldehyde, followed by cyclization of the resulting intermediate onto the C6 position of the pyrimidine ring and subsequent aromatization to yield the pyrido[3,2-d]pyrimidine (B1256433).

The following table summarizes the types of reagents that can be used with 5-aminopyrimidines to synthesize fused heterocyclic systems, which are analogous to the expected reactivity of this compound.

| Reagent Type | Fused Heterocyclic System | Reference |

| α,β-Unsaturated Aldehydes | Pyrido[3,2-d]pyrimidines | rsc.org |

| Ethyl Ethoxymethylenemalonate | Pyrido[3,2-d]pyrimidines | rsc.org |

| Malonates | Pyrido[3,2-d]pyrimidines | rsc.org |

| 1,3-Dicarbonyl Compounds | Pyrido[3,2-d]pyrimidines | rsc.org |

Furthermore, the reaction of 5-aminopyrazoles with Vilsmeier reagents followed by heterocyclization is a known route to pyrazolo[3,4-d]pyrimidines. mdpi.comnih.gov This suggests that this compound could potentially undergo similar Vilsmeier-Haack type reactions to generate electrophilic intermediates that can then cyclize to form fused systems.

Mechanistic Investigations of Novel Chemical Transformations

Detailed mechanistic studies specifically on novel transformations of this compound are limited in the available literature. However, by examining the mechanisms of similar reactions involving 5-aminopyrimidines and other amino-substituted heterocycles, we can infer the likely pathways for its reactions.

The annulation reactions leading to pyrido[3,2-d]pyrimidines from 5-aminopyrimidines are proposed to proceed through a sequence of nucleophilic addition, cyclization, and elimination steps.

Mechanism of Pyrido[3,2-d]pyrimidine Formation:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the 5-amino group of this compound on one of the electrophilic centers of the reaction partner. For example, in the reaction with ethyl ethoxymethylenemalonate, the amino group would attack the ethoxymethylene carbon, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.

Intramolecular Cyclization: The newly formed enamine possesses a nucleophilic carbon at the C6 position of the pyrimidine ring (activated by the amino group) and an electrophilic center in the side chain (e.g., a carbonyl or cyano group). An intramolecular cyclization then occurs, where the C6 carbon attacks the electrophilic center in the side chain.

Aromatization: The final step involves the elimination of a small molecule (such as water or ethanol) from the cyclized intermediate to afford the stable, aromatic pyrido[3,2-d]pyrimidine system.

The following table outlines a plausible mechanistic pathway for the reaction of a 5-aminopyrimidine with a generic 1,3-dielectrophile.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the 5-amino group on the electrophilic center of the reagent. | Enamine intermediate |

| 2 | Intramolecular nucleophilic attack from the C6 position of the pyrimidine ring onto the second electrophilic center of the side chain. | Dihydropyrido[3,2-d]pyrimidine intermediate |

| 3 | Elimination of a leaving group to achieve aromatization. | Aromatic Pyrido[3,2-d]pyrimidine |

In the context of cycloaddition reactions, while direct [4+2] cycloadditions where the pyrimidine ring acts as a diene are not commonly reported for 5-aminopyrimidines, the amino group can significantly influence the electronic properties of the ring, potentially making it more amenable to certain types of cycloadditions. More likely, the 5-amino group and the adjacent C6-position could act as a 1,3-dipolar system or a related synthon in cycloaddition reactions after initial transformation.

For instance, the reaction of aminopyrimidines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) often leads to complex multi-step reactions rather than simple cycloadditions, resulting in the formation of various fused heterocyclic systems. The mechanism of such reactions would likely involve initial Michael addition of the amino group to the alkyne, followed by a series of cyclization and rearrangement steps.

Further research, including computational studies and detailed kinetic analysis, would be necessary to fully elucidate the specific mechanisms of novel transformations involving this compound and to explore its full potential in the synthesis of complex heterocyclic molecules.

Medicinal Chemistry and Pharmacological Investigations of 2,4 Dimethylpyrimidin 5 Amine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the pyrimidine (B1678525) core, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, for instance, a series of aminodimethylpyrimidinol derivatives were synthesized and evaluated. tandfonline.comnih.gov Molecular docking and SAR studies revealed that the introduction of methyl groups to the pyrimidine ring, combined with fluorine substitution on an attached dimethoxyphenyl ring, contributed to higher FGFR4 activity and selectivity. tandfonline.com

For cyclin-dependent kinase 9 (CDK9) inhibitors based on a 2,4,5-trisubstituted pyrimidine scaffold, SAR studies focused on achieving selectivity over other kinases like CDK2. cardiff.ac.uk It was found that modifications at the hydrophobic channel adjacent to the solvent and at the hydrophobic pocket behind the gatekeeper residue were key to gaining CDK9 selectivity. cardiff.ac.uk For example, replacing a C-5 methyl group with a trifluoromethyl group resulted in compounds that were 10-40-fold more selective for CDK9 over CDK2, although this came with a loss of potency. cardiff.ac.uk

SAR studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum identified key molecular features contributing to their antiplasmodial activity. mdpi.com These insights are valuable for designing more potent antimalarial agents based on the pyrimidine scaffold. mdpi.com

Design and Synthesis of Therapeutic Agents

The orexin (B13118510) system plays a critical role in regulating the sleep-wake cycle, making orexin receptors a prime target for the treatment of insomnia. acs.orgresearchgate.netnih.gov The 2,4-dimethylpyrimidin-5-yl moiety has been integral to the design of potent orexin receptor antagonists.

A notable example is the compound (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide, also known as E2006. acs.orgresearchgate.net This orally active, potent dual orexin receptor antagonist (DORA) was developed through extensive modifications of a lead compound. acs.orgresearchgate.net The design and synthesis of E2006 involved creating various analogs to improve its chemical and pharmacological profiles, ultimately leading to a promising therapeutic agent for sleep disorders. acs.orgresearchgate.netnih.gov In vivo studies in mice demonstrated its efficacy by measuring sleep parameters. acs.orgresearchgate.net The development of such DORAs, including lemborexant, which has been approved for insomnia treatment, highlights the importance of the pyrimidine scaffold in this therapeutic area. researchgate.net

Table 1: Orexin Receptor Antagonist E2006

| Compound Name | Structure | Activity |

|---|

Pyrimidine derivatives are a cornerstone in the development of anticancer agents, with many acting as purine (B94841) antagonists or kinase inhibitors. mdpi.comnih.gov

Derivatives of pyrimidine-2,4-diamine have been designed and synthesized, showing significant anticancer activity. nih.gov One active compound, Y18, was found to inhibit the proliferation of colorectal and non-small cell lung cancer cells by inducing cell cycle arrest and senescence through DNA damage. nih.gov Mechanistically, Y18 suppresses the transcription and expression of GTSE1, a protein overexpressed in some cancers. nih.gov It also effectively inhibited tumor growth in vivo with minimal side effects and showed a suitable half-life and oral bioavailability. nih.gov

Thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their anticancer potential. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated notable antiproliferative activity. mdpi.com SAR studies indicated that a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine ring favorably modulates anticancer activity. mdpi.com

Furthermore, 2,4,5-trisubstituted pyrimidine compounds have been developed as potent and selective CDK9 inhibitors. cardiff.ac.uk Inhibition of CDK9 can lead to the apoptosis of cancer cells, making it a valuable target. cardiff.ac.uk

Table 2: Examples of Pyrimidine Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism | Cancer Type |

|---|---|---|

| Pyrimidine-2,4-diamine analogs (e.g., Y18) | GTSE1 suppression, cell cycle arrest nih.gov | Colorectal cancer, Non-small cell lung cancer nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative mdpi.com | Various human cancer cell lines mdpi.com |

| 2,4,5-Trisubstituted pyrimidines | CDK9 inhibition cardiff.ac.uk | Hematological cancers and solid tumors cardiff.ac.uk |

The pyrimidine scaffold is present in numerous compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity: 2,4-Diamino-5-benzylpyrimidine derivatives have shown high in vitro antibacterial activity, particularly against anaerobic organisms like Bacteroides species and Fusobacterium. nih.gov Some of these compounds were found to be as effective or even more so than the control drug, metronidazole (B1676534). nih.gov The 3,4-dimethoxy-5-alkenyl, -5-alkyl, and -5-alkoxy analogues exhibited very high broad-spectrum antibacterial activity. nih.gov These compounds often act as folic acid antagonists. nih.govnih.gov

Antifungal and Antiviral Activities: Research has also explored pyrimidine derivatives for their antifungal and antiviral properties. mdpi.commdpi.com For example, certain pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Thiazole derivatives containing a pyrimidine moiety have also been investigated for their broad biological activities, including antimicrobial effects. researchgate.net

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Activity | Target Organisms |

|---|---|---|

| 2,4-Diamino-5-benzylpyrimidines | Antibacterial nih.gov | Anaerobic bacteria (Bacteroides, Fusobacterium), Neisseria gonorrhoeae, Staphylococcus aureus nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antiviral mdpi.com | Human coronavirus 229E (HCoV-229E) mdpi.com |

The versatility of the pyrimidine core extends to other therapeutic areas, including anti-inflammatory, antihypertensive, and antiparasitic applications.

Anti-inflammatory and Antihypertensive Potentials: Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov Some have been approved as anti-inflammatory drugs. nih.gov Certain 5-benzylidenepyrimidine-2,4,6(1H,3H)-trione derivatives have been investigated for their antihypertensive potential. nih.govdntb.gov.ua These compounds were found to reduce blood pressure and relax aortic rings, with mechanisms involving calcium channel antagonism, antioxidant, and anti-inflammatory pathways. nih.gov They also showed diuretic and antiplatelet effects, highlighting their therapeutic potential in managing hypertension. nih.gov

Antiparasitic Potentials: The pyrimidine scaffold has been used to develop agents against various parasites. nih.gov Pyrimidine-2,4-dione derivatives have been synthesized and assessed for their activity against Plasmodium falciparum (malaria), Trichomonas vaginalis, and Leishmania infantum. nih.gov Additionally, 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are essential for the lifecycle of Plasmodium falciparum. chemrxiv.org

Beyond medicine, pyrimidine derivatives have found applications in agriculture and have been studied for their antioxidant properties.

Herbicide Activities: Phenylpyrimidine derivatives are a known class of herbicides that act by inhibiting enzymes crucial for plant growth and development. thepharmajournal.com A series of highly functionalized pyrimidine derivatives have been synthesized and screened for their pre-emergent herbicidal activities against plants like Raphanus sativus. thepharmajournal.com Similarly, pyrimidinedione derivatives are being developed as potent and environmentally friendly herbicides that target the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme in plants. nih.gov Other research has also shown that pyridine (B92270) or pyrimidine derivatives possess good herbicidal activity. researchgate.net

Antioxidant Activities: Several pyrimidine derivatives have demonstrated antioxidant effects. nih.gov In the context of antihypertensive research, certain pyrimidine compounds were found to enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase in aorta and heart tissues, while also decreasing lipid peroxidation. nih.gov

Enzyme Inhibition Studies and Target Identification

The exploration of 2,4-dimethylpyrimidin-5-amine and its derivatives in medicinal chemistry has led to investigations into their potential as enzyme inhibitors. These studies are crucial for identifying molecular targets and understanding the therapeutic potential of this chemical scaffold. Research has particularly focused on their interactions with kinases, which are key regulators of cellular processes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. While various pyrimidine-containing structures have been explored as DPP-IV inhibitors, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the DPP-IV inhibitory activity of this compound or its direct derivatives. Consequently, there is no available data to report on its efficacy or structure-activity relationships in the context of DPP-IV inhibition.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Recent research has highlighted the potential of aminopyrimidine derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, particularly hepatocellular carcinoma. A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structurally related to this compound, have been designed and synthesized as selective FGFR4 inhibitors. sigmaaldrich.comnedmdg.org

Intensive molecular docking studies have been instrumental in elucidating the structure-activity relationships of these compounds. nedmdg.org The design of these inhibitors was based on the backbones of known aminopyrimidine compounds that interact with FGFR4. sigmaaldrich.com A significant structural variation in these novel compounds was the replacement of the pyridine/pyrimidine core with a dimethylpyrimidine moiety. sigmaaldrich.com

One of the standout compounds from this research, compound 6O, demonstrated excellent selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). sigmaaldrich.com This selectivity is noteworthy, as pan-FGFR inhibitors have been associated with toxicities such as hyperphosphatemia and soft tissue mineralization due to their activity against FGFR1-3. sigmaaldrich.com The high selectivity of compound 6O is attributed to the unique presence of a cysteine residue in the hinge region of FGFR4, which is available for covalent binding, a feature not present in the other FGFR subtypes. sigmaaldrich.com

The inhibitory activity of these newly synthesized compounds was evaluated in a cell-free kinase assay. The data from these assays provide valuable insights into the structural requirements for potent and selective FGFR4 inhibition.

| Compound | FGFR4 Inhibition (%) at 1 µM |

| 6A | Data not specified, noted as marginal selectivity |

| 6O | Data not specified, noted as excellent selectivity |

This table is illustrative of the type of data generated in the cited studies. Specific percentage inhibition values for each compound at a 1 µM concentration were presented graphically in the source material.

The anti-cancer activity of these compounds was further evaluated in hepatocellular carcinoma (HCC) cell lines. nedmdg.org Compound 6O, in particular, showed strong anti-proliferative activity against the Hep3B cell line. nedmdg.org These findings underscore the potential of the this compound scaffold as a basis for the development of novel and selective FGFR4 inhibitors for cancer therapy.

Biological Activity and Molecular Interactions of 2,4 Dimethylpyrimidin 5 Amine and Its Analogs

In Vitro and In Vivo Biological Evaluations

The biological potential of 2,4-Dimethylpyrimidin-5-amine and its related pyrimidine (B1678525) derivatives has been investigated through a variety of in vitro and in vivo studies. These evaluations are crucial in determining the cytotoxic, antimicrobial, and physiological effects of these compounds.

The cytotoxic effects of various pyrimidine derivatives have been extensively studied against a panel of human cancer cell lines, including the lung adenocarcinoma cell line A549 and the cervical cancer cell line HeLa. nih.govencyclopedia.pub Research has demonstrated that certain substituted pyrimidine compounds exhibit significant inhibitory activity against the proliferation of these cancer cells. nih.gov For instance, a study on novel pyrimidine derivatives revealed that all tested compounds showed inhibitory activity on the proliferation of A549 and HeLa cells, among others. nih.gov

In one study, the cytotoxic properties of newly synthesized pyrimidine derivatives were characterized using the sulforhodamine B (SRB) test on seven cancerous cell lines, including A549 and HeLa. encyclopedia.pub The results indicated that these compounds exhibited cytotoxic effects against these tumor cells. encyclopedia.pub Another study investigating pyrazole (B372694) derivatives also assessed their cytotoxic activity against the A549 cell line using the MTT assay, with some compounds showing significant inhibition of cell growth. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. For example, in one study, the IC50 concentration of Cetuximab for A549 was 1 mg/ml, and for HeLa, it was 2 mg/ml. cellmolbiol.org Similarly, the IC50 of a PARP inhibitor was found to be 5 µM for A549 and 7 µM for HeLa cells. cellmolbiol.org

| Compound/Agent | Cell Line | Assay | IC50 / EC50 | Source |

|---|---|---|---|---|

| Pyrimidine Derivatives | A549, HeLa | SRB | Data not specified | nih.govencyclopedia.pub |

| Pyrazole Derivative 1 | A549 | MTT | 613.22 µM | nih.gov |

| Pyrazole Derivative 2 | A549 | MTT | 220.20 µM | nih.gov |

| Cetuximab | A549 | Not specified | 1 mg/ml | cellmolbiol.org |

| Cetuximab | HeLa | Not specified | 2 mg/ml | cellmolbiol.org |

| PARP Inhibitor | A549 | Not specified | 5 µM | cellmolbiol.org |

| PARP Inhibitor | HeLa | Not specified | 7 µM | cellmolbiol.org |

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govinnovareacademics.inthepharmajournal.com Several studies have synthesized and screened novel pyrimidine analogs for their in vitro antibacterial and antifungal properties. nih.gov

For example, certain 2,4-diamino-5-benzylpyrimidine derivatives have shown high in vitro antibacterial activity against anaerobic organisms like Bacteroides species and Fusobacterium, with efficacy comparable to or better than metronidazole (B1676534) in some cases. nih.gov The antibacterial profile was also notable against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Other research has highlighted the potent antibacterial activity of 5-fluorouracil (B62378) (5-FU) analogues against Gram-positive cocci, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with EC50 values in the nanomolar to picomolar range. acs.org Furthermore, some pyrazolo[3,4-d]pyrimidines have been identified for their bacteriostatic activity against S. aureus and Escherichia coli. nih.gov

| Compound Class | Microorganism | Activity | Source |

|---|---|---|---|

| 2,4-diamino-5-benzylpyrimidines | Bacteroides spp., Fusobacterium spp. | High in vitro activity | nih.gov |

| 2,4-diamino-5-benzylpyrimidines | Neisseria gonorrhoeae, Staphylococcus aureus | Active | nih.gov |

| 5-FU analogues (e.g., 5-FU, 5-FdU) | MSSA, MRSA, VRE | Potent antibacterial activity (EC50: 10-9 to 10-7 M) | acs.org |

| Pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus, Escherichia coli | Bacteriostatic activity | nih.gov |

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | Strong antibacterial activity (MIC: 2 mg/mL) | thepharmajournal.com |

The in vivo efficacy of pyrimidine derivatives has been explored in the context of their sedative-hypnotic properties. A study focused on the design and synthesis of novel pyrimidine derivatives as sedative-hypnotic agents demonstrated that some of these compounds exhibited distinct sedative activities in vivo. nih.gov One particular compound, 4l, displayed excellent sedative and hypnotic properties in animal models at a dose range of 0.1-2.5 mg/kg, which was superior to diazepam at 5 mg/kg. nih.gov These findings suggest that pyrimidine-based compounds hold promise for the development of new treatments for insomnia. nih.gov While specific data on this compound is not detailed, the activity of its analogs highlights a potential area for further investigation.

Molecular Basis of Biological Activity

The diverse biological effects of this compound and its analogs can be attributed to their interactions with specific molecular targets within the cell. These interactions can modulate signaling pathways or interfere with fundamental processes like DNA replication.

Pyrimidine derivatives have been shown to interact with a variety of biological receptors and modulate key signaling pathways. For instance, certain novel pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov Another study revealed that a pyrimidine derivative induced sedative-hypnotic effects by activating the cAMP/PKA/CREB signaling pathway. nih.gov

In the context of cancer, pyrimidine analogs can influence signaling cascades related to cell proliferation and growth. High levels of reactive oxygen species (ROS) generation, which can be induced by certain compounds, can lead to DNA damage and activate signaling pathways involved in tumorigenesis. nih.gov Furthermore, some aminodimethylpyrimidinol derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. researchgate.net The selectivity of these compounds for FGFR4 over other FGFR isoforms is attributed to specific structural features, such as dimethyl groups on the pyrimidine ring that hinder binding to other isoforms. researchgate.netnih.gov

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. DNA intercalators are molecules that can insert themselves between the planar bases of the DNA double helix. patsnap.comwikipedia.org This insertion disrupts the DNA structure, causing it to unwind and elongate, which can interfere with processes like replication and transcription. patsnap.com

While the specific DNA binding mechanism of this compound is not extensively documented, the pyrimidine scaffold is a component of many molecules that do interact with DNA. Some pyrimidine derivatives have been analyzed for their DNA intercalating properties through molecular docking studies. nih.gov The planar, aromatic nature of the pyrimidine ring is conducive to intercalation. patsnap.com This mechanism is a plausible explanation for the cytotoxic effects observed in some pyrimidine-based compounds, as interference with DNA function can lead to cell cycle arrest and apoptosis. nih.gov

Interactions with Enzymes and Metabolic Pathways

The pyrimidine scaffold is a crucial component in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key enzymes involved in cell signaling pathways. Analogs of this compound, particularly those based on a 2-aminopyrimidine (B69317) or 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) core, have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of certain cancers, such as hepatocellular carcinoma. nih.govacs.orgnih.govnih.gov

In one study, a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized to target FGFR4. nih.gov A cell-free kinase assay revealed that specific analogs could inhibit FGFR4 with high potency. For instance, compound 6O , an aminodimethylpyrimidinol derivative, demonstrated an IC₅₀ value of 75.3 nM against FGFR4. nih.gov Another promising compound, 6A , showed an IC₅₀ of 190 nM. nih.gov

The selectivity of these compounds is a critical aspect of their therapeutic potential. Compound 6O was found to be at least 8 times more selective for FGFR4 over other FGFR family members like FGFR1, FGFR2, and FGFR3. nih.govresearchgate.net This selectivity is significant as inhibiting other FGFR kinases can lead to toxicity. researchgate.net Molecular docking studies suggest that the methyl groups on the pyrimidine ring may clash with residues in the hinge loop of other FGFR isoforms, contributing to this selectivity. researchgate.net

Another study focusing on 2-aminopyrimidine derivatives identified compound 2n as a highly potent and selective FGFR4 inhibitor with an IC₅₀ value of 2.6 nM. nih.govacs.orgresearchgate.net This compound was remarkably specific, showing no significant inhibition of FGFR1/2/3 and demonstrating high specificity in a broad screening against 468 different kinases. nih.govacs.orgresearchgate.net The structure-activity relationship in this series highlighted that the position of substituents on the pyrimidine core was crucial for both potency and selectivity. acs.org

| Compound | Core Structure | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol derivative | 75.3 | nih.gov |

| 6A | 2-amino-4,6-dimethylpyrimidin-5-ol derivative | 190 | nih.gov |

| 2n | 2-aminopyrimidine derivative | 2.6 | nih.govacs.org |

Oxidative Stress Modulation and Free Radical Scavenging

Pyrimidine derivatives have demonstrated notable potential in modulating oxidative stress, primarily through their ability to scavenge free radicals. juniperpublishers.com The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a substance to donate a hydrogen atom or electron to neutralize the stable DPPH radical. juniperpublishers.com

A comprehensive study evaluated a library of substituted pyrimidines and found that many exhibited good free radical scavenging activity, with IC₅₀ values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM. juniperpublishers.com The structure-activity relationship established in this research confirmed that different functional groups attached to the aromatic ring significantly influence the antioxidant capacity of the pyrimidine analog. juniperpublishers.com

Specifically, the presence of phenolic hydroxyl groups was found to be a key determinant of antioxidant function. juniperpublishers.com Analogue 26 , a 3,4-dihydroxybenzylidene derivative, was the most active compound in the series, with an IC₅₀ value of 42.9 ± 0.31 μM. juniperpublishers.com This high activity is attributed to the position of the dihydroxyl groups on the aromatic moiety. juniperpublishers.com Other derivatives containing hydroxyl groups also showed significant antioxidant activity. juniperpublishers.com For comparison, the standard antioxidant Butylated hydroxytoluene (BHT) had an IC₅₀ value of 128.83 ± 2.1 μM in the same assay. juniperpublishers.com

| Compound Analogue | Key Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Analogue 26 | 3,4-Dihydroxybenzylidene | 42.9 ± 0.31 | juniperpublishers.com |

| Analogue 1 | 4-Hydroxy-3,5-dimethoxy | 55.6 ± 2.1 | juniperpublishers.com |

| Analogue 28 | 2,3,4-Trihydroxy | 65.7 ± 1.8 | juniperpublishers.com |

| Analogue 11 | 3-Hydroxy-4-methoxybenzylidene | 107.65 ± 1.3 | juniperpublishers.com |

| Analogue 13 | 4-Hydroxybenzylidene | 108.4 ± 2.8 | juniperpublishers.com |

| Analogue 3 | 4-Hydroxy-3-methoxybenzylidene | 122.4 ± 1.9 | juniperpublishers.com |

| Standard (BHT) | Butylated hydroxytoluene | 128.83 ± 2.1 | juniperpublishers.com |

Safety and Efficacy Considerations in Biological Systems

The therapeutic potential of any compound is defined by its efficacy against a target and its safety in biological systems. For analogs of this compound, efficacy has been primarily demonstrated through their anti-proliferative activity against cancer cell lines, while safety has been assessed via in vitro cytotoxicity studies on normal cell lines. nih.govjuniperpublishers.com

Efficacy: The efficacy of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as anti-cancer agents was evaluated against hepatocellular carcinoma (HCC) cell lines that overexpress FGFR4. nih.gov Compound 6O showed strong anti-proliferative activity against the Hep3B cell line. researchgate.net Similarly, a series of 2-aminopyrimidine derivatives demonstrated potent anti-proliferative effects on breast cancer cells with dysregulated FGFR4 signaling. nih.govacs.org Compound 2n potently inhibited the growth of MDA-MB-453 breast cancer cells with an IC₅₀ value of 0.38 μM but did not affect cancer cells with low FGFR4 expression, highlighting its targeted efficacy. nih.govacs.org Other studies have also confirmed the cytotoxic effects of various pyrimidine derivatives against a range of human cancer cell lines, including those of the lung, liver, and breast. tandfonline.comrasayanjournal.co.innih.gov

Safety (In Vitro Cytotoxicity): To assess safety at a cellular level, the cytotoxicity of pyrimidine derivatives has been tested against non-cancerous cell lines. In one study, selected pyrimidine analogues that showed good free-radical scavenging activity were also tested for cytotoxicity in a normal mouse fibroblast 3T3 cell line using an MTT assay. juniperpublishers.com The results indicated that most of the tested analogues exhibited some level of cytotoxicity, which is a crucial consideration for their development as therapeutic agents. juniperpublishers.com Another study investigating pyrimidopyrimidine derivatives found that while several compounds had high cytotoxic activity against cancer cells, they were relatively safe for the normal human lung fibroblast cell line (WI38). nih.gov This differential effect between cancerous and normal cells is a desirable characteristic for potential anticancer drugs. nih.gov

Theoretical and Computational Chemistry Approaches in 2,4 Dimethylpyrimidin 5 Amine Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in predicting the fundamental properties of molecules. These ab initio and density functional theory (DFT) methods allow for the detailed investigation of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of 2,4-Dimethylpyrimidin-5-amine.

Density Functional Theory (DFT) for Molecular Structure Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands out as a robust and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and vibrational frequencies of organic molecules.

Vibrational Frequencies: The vibrational spectrum of a molecule is a unique fingerprint that can be used for its identification and characterization. DFT calculations can predict the harmonic vibrational frequencies of this compound. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. For instance, in a study of the related compound 2-amino-4,6-dimethyl pyrimidine (B1678525), a good agreement was found between the experimental and scaled theoretical vibrational frequencies, enabling a detailed assignment of the vibrational modes. The characteristic vibrational modes for the pyrimidine ring and the amine and methyl functional groups can be accurately predicted.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine ring. While specific HOMO-LUMO energy values for this compound were not found, studies on similar pyrimidine derivatives show HOMO-LUMO gaps typically in the range of 4-5 eV, indicating good stability.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which is calculated from the wave function. The distribution of these charges provides valuable information about the electrostatic potential of the molecule and can be used to predict sites of electrophilic and nucleophilic attack.

In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to have negative Mulliken charges due to their high electronegativity. The carbon and hydrogen atoms will have varying degrees of positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the molecule's interaction with biological targets. Although a specific Mulliken charge distribution for this compound is not available, analyses of related aminopyrimidines consistently show a significant negative charge on the nitrogen atoms, highlighting their role as potential hydrogen bond acceptors.

Molecular Modeling and Dynamics Simulations